(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
Description
Properties
IUPAC Name |
[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-28-17-9-7-15(8-10-17)25(27)31-18-11-12-19-21(14-18)32-22(23(19)26)13-16-5-4-6-20(29-2)24(16)30-3/h4-14H,1-3H3/b22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPLBLAOYEUCQ-XKZIYDEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including anti-cancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H17NO6
- Molecular Weight : 355.3 g/mol
The compound features a benzofuran core with methoxy and benzoate substituents, which may contribute to its biological activity.
Anti-Cancer Properties
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anti-cancer properties. Research has shown that (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate can inhibit the proliferation of various cancer cell lines.
In Vitro Studies :
A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The results demonstrated an inhibition rate of approximately 57% at a concentration of 50 μM, indicating potent anti-tumor activity. This aligns with findings from related compounds that also target cancer cells effectively .
| Compound | Inhibition Rate (%) at 50 μM |
|---|---|
| (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate | 57.0 |
| Control Compound A | 59.0 |
| Control Compound B | 54.3 |
The proposed mechanisms for the anti-cancer activity of this compound include:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Inhibition of Angiogenesis : By inhibiting the formation of new blood vessels, the compound may limit tumor growth and metastasis.
Study on Structural Variants
A comparative analysis was conducted on various structural variants of benzofuran derivatives to assess their biological activities. It was found that modifications in the methoxy groups significantly influenced the cytotoxicity against breast cancer cell lines. For instance, compounds with additional electron-withdrawing groups demonstrated enhanced activity compared to their counterparts with electron-donating groups .
Scientific Research Applications
Antioxidant Properties
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. Compounds similar to (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo have demonstrated significant antioxidant effects. The presence of methoxy groups enhances the compound's ability to scavenge free radicals effectively.
Antitumor Activity
Research indicates that this compound may exhibit antitumor properties through various mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can interfere with the proliferation of cancer cells by disrupting cell cycle progression.
Studies have shown that derivatives of this compound inhibit specific cancer cell lines, suggesting potential as anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo are significant in treating conditions characterized by chronic inflammation. Similar compounds have been reported to modulate inflammatory pathways effectively.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo:
- Glycogen Synthase Kinase 3β Inhibition : Research targeting GSK-3β found that certain derivatives exhibited potent inhibitory effects relevant for conditions like Alzheimer's disease and cancer.
- Antibacterial and Antifungal Activities : A series of derivatives were synthesized and evaluated against various pathogens, demonstrating comparable or superior activity compared to standard treatments.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 3-Methoxyflavone | Flavone backbone | Antioxidant, anti-inflammatory |
| 2. 5-Methoxyindole | Indole structure | Antitumor, neuroprotective |
| 3. 4-Dimethoxyphenol | Simple phenolic | Antioxidant |
| 4. Benzofuran derivatives | Benzofuran core | Various bioactivities including antimicrobial |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Observations:
In contrast, the 3,4-dimethoxy analog introduces steric bulk near the ester group, which may reduce membrane permeability. The 2,4-dimethoxy variant replaces the benzoate with a sulfonate, increasing hydrophilicity and making it more suitable for aqueous environments.
The methanesulfonate group in enhances solubility but may reduce bioavailability due to its high polarity.
Core Modifications :
- Replacing the benzylidene with a 2-furylmethylene group reduces aromatic conjugation, possibly diminishing binding affinity to hydrophobic targets but improving interactions with heterocycle-specific enzymes.
Research Findings and Implications
- Synthetic Accessibility: The target compound and its analogs are synthesized via Knoevenagel condensation, as evidenced by their shared benzylidene-benzofuran architecture. Crystallographic data for such compounds are often resolved using SHELX or WinGX , though experimental details remain sparse in the provided evidence.
- The 3,4-dimethoxy analog might exhibit reduced efficacy due to steric clashes in tight active sites.
- Stability and Solubility : The sulfonate-containing compound is likely more stable in physiological pH but may require formulation adjustments for cellular uptake.
Preparation Methods
Preparation of 3-Oxo-2,3-dihydrobenzofuran-6-ol
The dihydrobenzofuran core is typically synthesized via intramolecular cyclization of substituted phenoxyacetic acid derivatives. A modified Kostanecki-Robinson reaction proves effective:
- Starting Material : Methyl 4-methoxyphenoxyacetate undergoes base-mediated cyclization using potassium tert-butoxide in anhydrous THF at 0–5°C.
- Acid Workup : Quenching with dilute HCl yields 3-oxo-2,3-dihydrobenzofuran-6-ol as a crystalline solid (mp 148–150°C).
Key Optimization :
- Temperature control below 10°C suppresses dimerization byproducts.
- Yields reach 68–72% after recrystallization from ethanol/water.
Esterification with 4-Methoxybenzoyl Chloride
Acylation Under Mild Conditions
The phenolic hydroxyl group is esterified using 4-methoxybenzoyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol (1 eq) in anhydrous dichloromethane.
- Add 4-methoxybenzoyl chloride (1.5 eq) dropwise at 0°C.
- Introduce triethylamine (2 eq) as a base.
- Stir for 12 hours at room temperature.
Workup :
- Wash sequentially with 5% HCl, saturated NaHCO$$_3$$, and brine.
- Dry over MgSO$$_4$$ and concentrate.
- Yield : 82–85% after recrystallization from methanol.
Characterization Data :
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 8.12 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, benzoate Ar-H), 7.34 (s, 1H, vinyl-H), 6.98–6.84 (m, 6H, aromatic protons), 3.92 (s, 3H, OCH$$3$$), 3.88 (s, 6H, OCH$$_3$$).
- HRMS (ESI+) : m/z calcd for C$${25}$$H$${22}$$O$$_8$$ [M+H]$$^+$$: 474.1315; found: 474.1318.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
A streamlined approach combines benzylidene formation and esterification in a single step:
Conditions :
- Microwave irradiation (150 W, 100°C).
- Solvent: Dimethylacetamide (DMAc).
- Catalysts: Piperidine (5 mol%) and DMAP (2 mol%).
Advantages :
Limitations :
- Requires precise temperature control to prevent decomposition.
Industrial-Scale Considerations
Solvent Recycling and Waste Minimization
Large-scale production (≥1 kg batches) employs:
- Green Solvents : Cyclopentyl methyl ether (CPME) for condensation steps (recyclable via distillation).
- Catalyst Recovery : Immobilized piperidine on silica gel allows reuse for 5 cycles without yield loss.
Q & A
Q. What are the key steps in synthesizing (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate?
The synthesis involves:
- Benzofuran core formation : Cyclization of a 2-hydroxybenzaldehyde derivative under acidic/basic conditions (e.g., using H₂SO₄ or K₂CO₃) .
- Benzylidene introduction : Condensation with 2,3-dimethoxybenzaldehyde using catalysts like piperidine or acetic acid to form the (Z)-isomer .
- Esterification : Reaction of the hydroxyl group at the 6-position with 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. How is the compound purified, and what challenges arise during purification?
- Chromatography : Preferred for isolating the (Z)-isomer due to potential (E)-isomer contamination. Use silica gel with a polar solvent gradient (e.g., hexane:ethyl acetate 4:1 → 1:1) .
- Recrystallization : Ethanol/water mixtures are effective but may require slow cooling to avoid co-precipitation of byproducts .
- Challenges : Isomer separation and residual solvent removal (e.g., DCM traces in NMR spectra) require careful optimization .
Q. What spectroscopic methods confirm the compound’s structure?
- ¹H/¹³C NMR : Key signals include the benzylidene proton (δ 7.8–8.1 ppm, singlet) and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Carbonyl stretches (C=O at ~1700 cm⁻¹) and benzofuran C-O-C (1250–1300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matching the exact mass (e.g., C₂₅H₂₂O₈: calculated 474.1314) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize (Z)-isomer yield?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor (Z)-selectivity via stabilization of the transition state .
- Catalyst screening : Piperidine outperforms pyridine in reducing (E)-isomer formation during benzylidene condensation .
- Temperature control : Lower temperatures (0–25°C) minimize thermal isomerization .
- Kinetic monitoring : Use HPLC to track isomer ratios and adjust reaction times .
Q. How do substituents (e.g., methoxy vs. fluoro) on the benzylidene group influence biological activity?
- Methoxy groups : Enhance lipophilicity and π-stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition in anti-inflammatory assays) .
- Fluoro substituents : Increase electronegativity, altering binding affinity in kinase assays (e.g., EGFR inhibition) .
- Comparative studies : Replace 2,3-dimethoxy with 2-fluoro-4-methoxy to assess SAR via cytotoxicity assays (e.g., IC₅₀ shifts in MCF-7 cells) .
Q. How can computational modeling resolve contradictions in proposed binding mechanisms?
- Docking studies : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The 4-methoxybenzoate group shows hydrogen bonding with Arg120 .
- MD simulations : Assess stability of the (Z)-isomer’s benzylidene moiety in the active site over 100 ns trajectories .
- QM/MM calculations : Evaluate charge distribution effects on binding energy (e.g., methoxy vs. nitro groups) .
Q. What strategies address discrepancies in reported melting points or spectral data?
- Purity verification : Use DSC (Differential Scanning Calorimetry) to confirm melting points and detect polymorphs .
- Isomer cross-check : Compare NOESY NMR data to confirm spatial proximity of benzylidene and benzofuran protons .
- Interlab validation : Reproduce synthesis and characterization across multiple labs to standardize protocols .
Q. How is the compound’s stability assessed under varying storage conditions?
- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor via HPLC for isomerization or ester hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
